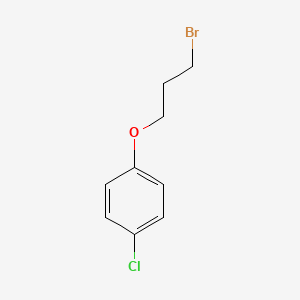
5-Bromo-2,3-dimethoxybenzoic acid
Overview
Description
5-Bromo-2,3-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H9BrO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethoxybenzoic acid typically involves the bromination of 2,3-dimethoxybenzoic acid. One common method includes dissolving 2,3-dimethoxybenzoic acid in a suitable solvent like toluene, followed by the addition of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include 5-bromo-2,3-dimethoxybenzaldehyde or this compound derivatives.
Reduction Reactions: Products include 5-bromo-2,3-dimethoxybenzyl alcohol.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dimethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of novel benzamide compounds.
Biology: In biological research, this compound is used to study the interactions of brominated aromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Although not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Its derivatives have shown antibacterial and antioxidant activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules. It is also used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2,3-dimethoxybenzoic acid is not well-documented. its effects are likely due to the presence of the bromine atom and methoxy groups, which can interact with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 5-Bromo-2,4-dimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
Comparison:
- 2-Bromo-5-methoxybenzoic acid: This compound has a bromine atom at the 2-position and a methoxy group at the 5-position. It is used in similar applications but has different reactivity due to the position of the substituents .
- 5-Bromo-2,4-dimethoxybenzoic acid: This compound has methoxy groups at the 2- and 4-positions. It is used in the synthesis of different derivatives and has unique properties compared to 5-Bromo-2,3-dimethoxybenzoic acid .
- 3,4-Dimethoxybenzoic acid: This compound lacks the bromine atom and has methoxy groups at the 3- and 4-positions. It is used as an intermediate in organic synthesis and has different chemical properties .
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and applications in various fields.
Properties
IUPAC Name |
5-bromo-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWQUDSDYOEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314203 | |
| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72517-23-8 | |
| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72517-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072517238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72517-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the synthesized benzamides interact with their target and what are the downstream effects?
A: The research paper focuses on the synthesis and evaluation of a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides. These compounds were designed to act as dopamine D-2 receptor antagonists. [] Dopamine receptors are part of the G protein-coupled receptor superfamily, and antagonism of the D2 receptor subtype is a key mechanism of action for many antipsychotic drugs.
Q2: What is the significance of the structure-activity relationship (SAR) study conducted in this research?
A: The SAR study was crucial in understanding how different substituents at the 5-position of the benzamide ring affected the antidopaminergic potency of the compounds. [] The researchers systematically modified this position with various groups (alkyl, halogen, trimethylsilyl) and assessed their impact on binding affinity to dopamine D2 receptors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)




![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)






